Product packaging for 2-(8-Methylquinolin-3-yl)acetamide(Cat. No.:)

2-(8-Methylquinolin-3-yl)acetamide

Cat. No.: B13334087
M. Wt: 200.24 g/mol
InChI Key: ZHGPOQGMQUMSJB-UHFFFAOYSA-N
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Description

2-(8-Methylquinolin-3-yl)acetamide is a chemical compound built on a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development. Quinoline derivatives are extensively researched due to their wide spectrum of biological activities. The quinoline core is a privileged structure in pharmacology, known for its presence in compounds with demonstrated anticancer , antimicrobial , antimalarial , and anti-inflammatory properties. Furthermore, recent studies highlight the potential of quinoline-based acetamide derivatives as inhibitors for enzymes like α-glucosidase, indicating their value in metabolic disorder research . The specific 8-methylquinolin-3-yl moiety is a common feature in synthetic pathways, often used as a key intermediate for constructing more complex molecular architectures, including hybrid scaffolds and fused heterocyclic systems . As a building block, this acetamide derivative offers researchers a versatile handle for further chemical modifications, such as condensation reactions or incorporation into larger pharmacologically active molecules. The compound is provided strictly for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B13334087 2-(8-Methylquinolin-3-yl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(8-methylquinolin-3-yl)acetamide

InChI

InChI=1S/C12H12N2O/c1-8-3-2-4-10-5-9(6-11(13)15)7-14-12(8)10/h2-5,7H,6H2,1H3,(H2,13,15)

InChI Key

ZHGPOQGMQUMSJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=N2)CC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 8 Methylquinolin 3 Yl Acetamide

Established Synthetic Pathways to 2-(8-Methylquinolin-3-yl)acetamide

The construction of the this compound molecule hinges on the formation of the core 8-methylquinoline (B175542) ring system, followed or accompanied by the introduction of the acetamide (B32628) group at the 3-position.

The Friedländer synthesis is a fundamental and widely utilized method for constructing quinoline (B57606) rings, typically by the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.com This reaction is valued for its operational simplicity and the predictable regiochemistry of the products. cdnsciencepub.com

For the specific synthesis of this compound, a plausible adaptation of the Friedländer synthesis would involve the reaction of 2-amino-3-methylbenzaldehyde with a suitable partner that can provide the acetamide side chain. One potential reactant is cyanoacetamide . The initial condensation and cyclization would yield 2-(8-methylquinolin-3-yl)carbonitrile, which could then be hydrolyzed to the desired acetamide. Alternatively, direct condensation with malonamide could potentially form the target compound, though controlling the reactivity might be challenging.

The reaction mechanism generally proceeds through an initial aldol-type condensation between the reactants, followed by a rapid intramolecular cyclization and subsequent dehydration to form the aromatic quinoline ring. cdnsciencepub.com

Table 1: Hypothetical Friedländer Synthesis for this compound Precursor

Reactant 1 Reactant 2 Catalyst Intermediate Product Final Step

The Vilsmeier-Haack reaction provides a powerful method for the formylation and cyclization of activated substrates. niscpr.res.in It has been successfully employed to synthesize 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inbenthamdirect.com This route offers a viable, albeit multi-step, pathway to the target compound.

A potential synthesis could begin with N-(2-methylphenyl)acetamide (also known as N-acetyl-o-toluidine). Treatment of this substrate with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) would induce cyclization to form 2-chloro-8-methylquinoline-3-carbaldehyde . orientjchem.org From this key intermediate, several transformations would be necessary:

Dechlorination : The 2-chloro group can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂), yielding 8-methylquinoline-3-carbaldehyde.

Side Chain Elaboration : The 3-carbaldehyde group must be converted to the acetamide moiety. A common method is the Wittig reaction or a related olefination to form an acrylate (B77674) ester, followed by Michael addition of ammonia (B1221849) and subsequent transformations. A more direct route might involve oxidation of the aldehyde to 8-methylquinoline-3-carboxylic acid , followed by conversion to an acyl chloride (with thionyl chloride) and amidation with ammonia.

This pathway highlights the utility of the Vilsmeier-Haack reaction in building the core quinoline structure with a handle for further functionalization.

Modern organic synthesis has increasingly relied on transition-metal catalysis to construct complex heterocyclic scaffolds with high efficiency and functional group tolerance. ias.ac.inresearchgate.net Metals such as palladium, copper, rhodium, and manganese have been extensively used in C-H activation, annulation, and cross-coupling reactions to form quinolines. ias.ac.inresearchgate.netacs.orgmdpi.com

While specific examples for this compound are not prominent, general strategies can be adapted:

Copper-Catalyzed Annulation : A copper catalyst could mediate the reaction between an o-toluidine (B26562) derivative and an alkyne bearing the precursor to the acetamide group.

Manganese-Catalyzed Coupling : Earth-abundant manganese catalysts have been developed for the synthesis of quinazolines and could be adapted for quinolines, often proceeding through acceptorless dehydrogenative coupling pathways. mdpi.comfrontiersin.org

Rhodium-Catalyzed C-H Activation : Rh(III) catalysis is a powerful tool for C-H activation/annulation cascades. A potential route could involve the reaction of an N-substituted aniline (B41778) with an alkyne partner.

These methods offer advantages over classical syntheses by often requiring milder conditions and allowing for the assembly of highly functionalized products from readily available starting materials. researchgate.net

Table 2: Representative Transition Metal-Catalyzed Approaches to Quinoline Synthesis

Metal Catalyst Reaction Type Typical Reactants Relevance to Target Compound
Cu(I)/Cu(II) Annulation / Cyclization Anilines and Alkynes/Carbonyls Could couple o-toluidine with a suitable three-carbon synthon.
Pd(0)/Pd(II) Cross-Coupling / Annulation o-Haloanilines and Alkynes (Sonogashira) A palladium-catalyzed reaction could form the quinoline ring from precursors.
Mn(I) Dehydrogenative Coupling 2-Aminobenzyl alcohols and Nitriles/Amides A potential route using 2-amino-3-methylbenzyl alcohol. mdpi.com

| Rh(III) | C-H Activation / Annulation | Anilines/Acetanilides and Alkynes | Could build the quinoline ring directly from N-acetyl-o-toluidine. |

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby saving time, resources, and reducing waste. rsc.orgrsc.org Several MCRs, such as the Doebner-von Miller and Povarov reactions, are known for producing quinoline scaffolds. wikipedia.orgrsc.org

A hypothetical one-pot synthesis for this compound could involve the reaction of o-toluidine , an aldehyde (such as formaldehyde (B43269) or a synthetic equivalent), and an active methylene (B1212753) compound like cyanoacetamide . The reaction, likely promoted by an acid catalyst (e.g., FeCl₃ or a Brønsted acid), would proceed through a series of tandem reactions involving imine formation, nucleophilic attack, cyclization, and subsequent oxidation/aromatization to furnish the substituted quinoline ring. rsc.org The use of MCRs allows for significant molecular diversity and complexity to be generated in a single, efficient step. rsc.org

Functional Group Interconversions and Derivatization Strategies of the Chemical Compound

Once synthesized, this compound possesses several reactive sites—the quinoline ring, the 8-methyl group, and the 3-acetamide side chain—that can be targeted for further chemical modification.

The functional groups on this compound can undergo various oxidation and reduction reactions, allowing for the synthesis of new derivatives.

Oxidation: The quinoline ring itself is relatively resistant to oxidation due to its aromaticity. However, under strong oxidizing conditions, such as with hot alkaline potassium permanganate (B83412) (KMnO₄), the benzene (B151609) portion of the ring can be cleaved to yield a pyridine (B92270) dicarboxylic acid. pharmaguideline.comvedantu.com The 8-methyl group is a more likely site for selective oxidation under milder conditions to yield the corresponding alcohol (8-(hydroxymethyl)quinoline derivative) or carboxylic acid (3-(acetamide)-quinoline-8-carboxylic acid).

Reduction: Reduction reactions can target either the quinoline nucleus or the acetamide side chain.

Ring Reduction : Catalytic hydrogenation of the quinoline ring typically reduces the pyridine portion, yielding 2-(8-methyl-1,2,3,4-tetrahydroquinolin-3-yl)acetamide . pharmaguideline.com The specific conditions (catalyst, pressure, temperature) determine the extent and selectivity of the reduction. Dissolving metal reductions, such as with lithium in liquid ammonia, can sometimes favor reduction of the benzene ring. pharmaguideline.com

Amide Reduction : The carbonyl group of the acetamide can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the acetamide into a 2-(8-methylquinolin-3-yl)ethylamine derivative.

Table 3: Potential Oxidation and Reduction Reactions

Reaction Type Functional Group Targeted Reagent(s) Potential Product
Oxidation 8-Methyl Group Mild: SeO₂, MnO₂ 2-(8-(Hydroxymethyl)quinolin-3-yl)acetamide
8-Methyl Group Strong: KMnO₄, H₂CrO₄ 3-(Acetamidomethyl)quinoline-8-carboxylic acid
Reduction Pyridine Ring Catalytic Hydrogenation (H₂/Pd, Pt) 2-(8-Methyl-1,2,3,4-tetrahydroquinolin-3-yl)acetamide

Nucleophilic Substitution Reactions for Moiety Exchange

The quinoline ring system is susceptible to nucleophilic substitution, particularly at the C2 and C4 positions, especially when activated by a suitable leaving group. quimicaorganica.orgyoutube.com For a derivative like this compound, functionalization at other positions of the quinoline ring via nucleophilic substitution would likely require prior introduction of a leaving group, such as a halogen.

Halogenated quinolines, particularly those with chlorine or bromine at the 2- and 4-positions, readily undergo nucleophilic substitution with a variety of nucleophiles. quimicaorganica.org For instance, the chlorine atom in 2-chloroquinolines can be displaced by amines, alcohols, and thiols. This reactivity allows for the introduction of diverse functional groups. While the target compound is not halogenated, a synthetic precursor such as a 2-chloro-8-methylquinoline-3-carbonitrile (B148587) could be envisaged to undergo nucleophilic substitution.

A relevant example is the reaction of 2,4-dichloroquinoline-3-carbonitrile (B1351073) with 4-methylpiperidine, which resulted in the selective substitution of the chlorine at the 4-position. researchgate.net This highlights the differential reactivity of the halo-substituted positions on the quinoline ring. In a hypothetical scenario, if 2-(2-chloro-8-methylquinolin-3-yl)acetamide were available, it could potentially react with various nucleophiles to replace the chloro group, thus allowing for moiety exchange.

Condensation Reactions for Scaffold Elaboration

The acetamide functional group in this compound offers a reactive handle for condensation reactions. The active methylene group adjacent to the carbonyl can potentially participate in condensation reactions with aldehydes and ketones, leading to the formation of α,β-unsaturated systems.

Furthermore, the amide nitrogen itself can undergo condensation with suitable electrophiles. For example, the reaction of 2-amino-5-methyl-thiophene-3-carbonitrile with 2-morpholinoquinoline-3-carbaldehydes, followed by reduction, leads to the formation of substituted aminothiophenes. scielo.br This demonstrates how a functional group attached to the quinoline scaffold can be elaborated through condensation.

A well-established method for quinoline synthesis that involves condensation is the Friedländer synthesis, where an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.org While this is a synthesis of the quinoline ring itself, the principles of condensation are central. For the target molecule, the acetamide moiety could potentially be hydrolyzed to the corresponding carboxylic acid, which could then be used in condensation reactions to form new amide or ester linkages.

Heterocyclic Annulation and Ring-Forming Reactions for Novel Derivatives

The quinoline core of this compound is a versatile platform for the construction of fused heterocyclic systems. Such annulation reactions can significantly expand the chemical space and lead to novel derivatives with potentially interesting properties.

One example involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with formamide (B127407) and formic acid, which results in the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. scielo.br This type of reaction, where a functional group on the quinoline ring participates in the formation of a new ring, could be conceptually applied to derivatives of this compound. For instance, if the acetamide were converted to an aminoethyl group, it could potentially undergo cyclization with an adjacent functional group on the quinoline ring.

Another relevant example is the reaction of 3-aminopyrazolo[4,3-c]quinolin-4-ones, derived from quinoline precursors, which can be further cyclized to form novel tetracyclic systems. researchgate.net Although this example starts from a more complex quinoline derivative, it illustrates the potential for building intricate heterocyclic structures onto the quinoline framework. A serendipitous formation of a fused four-membered heterocycle from the reaction of 2-bromo-N-quinoline-8-yl-acetamide with an amine and acetone (B3395972) has also been reported, highlighting the potential for unexpected and novel ring-forming reactions. lookchem.com

Mechanistic Investigations of Synthesis Reactions

The mechanisms of quinoline synthesis and its subsequent reactions are a subject of ongoing study. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the formation of products.

Elucidation of Proposed Reaction Mechanisms

The Doebner-von Miller reaction, a classical method for quinoline synthesis, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org The mechanism is thought to proceed through a conjugate addition of the aniline to the enone, followed by cyclization and oxidation to form the quinoline ring. nih.gov Isotope scrambling experiments have suggested a fragmentation-recombination mechanism for this reaction under certain conditions. wikipedia.org

For nucleophilic substitution reactions on halo-quinolines, the mechanism generally proceeds through an addition-elimination pathway. The nucleophile attacks the electron-deficient carbon bearing the halogen, forming a stable intermediate where the negative charge is delocalized onto the nitrogen atom, followed by the elimination of the halide ion. quimicaorganica.org

In the context of heterocyclic annulation, the mechanism often involves an initial nucleophilic attack from a side-chain functional group onto an electrophilic center on the quinoline ring, followed by cyclization and often a dehydration or elimination step to form the final aromatic or partially saturated fused ring system. scielo.br

Kinetic and Thermodynamic Studies of Reaction Pathways and Intermediates

Kinetic and thermodynamic studies provide valuable insights into the feasibility and rate of chemical reactions. For quinoline synthesis, kinetic investigations have shown that the reaction rate can be dependent on catalyst concentration and temperature. acs.org For instance, in some nanocatalyzed syntheses of quinolines, a first-order dependency on the concentration of the reactants and the catalyst has been observed. acs.org

The relative stability of intermediates and products also plays a crucial role. In the sulfonation of quinoline, the initial product formed at lower temperatures (the kinetic product) can rearrange to a more stable isomer at higher temperatures (the thermodynamic product). youtube.com This demonstrates the importance of reaction conditions in controlling the outcome of reactions involving quinoline derivatives.

Advanced Spectroscopic and Structural Characterization of 2 8 Methylquinolin 3 Yl Acetamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For 2-(8-methylquinolin-3-yl)acetamide, the ¹H NMR spectrum is expected to show distinct signals for the protons of the quinoline (B57606) ring system, the methyl group, and the acetamide (B32628) moiety. Based on data from analogous quinoline derivatives, the aromatic protons would likely appear in the downfield region (δ 7.0-9.0 ppm). rsc.org The methyl protons on the quinoline ring at position 8 would likely resonate as a singlet around δ 2.8 ppm. chemicalbook.com The methylene (B1212753) protons of the acetamide group would be expected to appear as a singlet, and the amide protons would also be present, with their chemical shift being solvent-dependent.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the quinoline ring would produce a series of signals in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the acetamide group is expected to be significantly downfield (around δ 170 ppm), while the methylene carbon would be in the aliphatic region. The methyl group carbon would appear at a characteristic upfield chemical shift.

To illustrate the expected chemical shifts, the following tables present hypothetical ¹H and ¹³C NMR data for this compound, extrapolated from known data of similar structures.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9d1HH-2
~8.1s1HH-4
~7.7d1HH-5
~7.5t1HH-6
~7.4d1HH-7
~7.2 (NH₂)br s2H-NH₂
~3.7s2H-CH₂-
~2.8s3H-CH₃

Note: Predicted values based on analogous compounds. Actual values may vary.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~172C=O
~148C-8a
~146C-2
~137C-4
~136C-7
~129C-5
~128C-3
~126C-6
~122C-4a
~40-CH₂-
~18-CH₃

Note: Predicted values based on analogous compounds. Actual values may vary.

In modern structural elucidation, quantum computational methods are increasingly used to predict NMR chemical shifts. chemscene.com Density Functional Theory (DFT) is a commonly employed method for this purpose. chemicalbook.com By calculating the magnetic shielding tensors of each nucleus in a computationally modeled structure of this compound, theoretical chemical shifts can be obtained. These predicted values can then be correlated with experimental data to confirm the structural assignment. chemicalbook.com This approach is particularly valuable for complex molecules where signal overlap or ambiguous assignments can occur in experimental spectra. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. chemscene.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the functional groups and electronic structure of the molecule.

FTIR spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the amide and quinoline functionalities.

Key expected vibrational frequencies are:

N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

C=O stretching (Amide I): A strong absorption band around 1680-1650 cm⁻¹ due to the carbonyl group of the amide.

N-H bending (Amide II): A band in the region of 1650-1550 cm⁻¹.

C-N stretching: A band around 1400 cm⁻¹.

Aromatic C=C and C=N stretching: Multiple bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

C-H stretching: Aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching bands from the methyl and methylene groups just below 3000 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3180Medium-StrongN-H stretch (amide)
~3050Medium-WeakAromatic C-H stretch
~2950, ~2870Medium-WeakAliphatic C-H stretch
~1670StrongC=O stretch (Amide I)
~1600, ~1570, ~1500Medium-StrongAromatic C=C and C=N stretch
~1620MediumN-H bend (Amide II)

Note: Predicted values based on the analysis of similar compounds. researchgate.netorientjchem.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated quinoline ring system. Typically, quinoline and its derivatives exhibit multiple absorption bands in the UV region. rsc.org

The position and intensity of these absorption maxima can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.gov In polar solvents, a bathochromic (red) or hypsochromic (blue) shift of the absorption bands may be observed compared to nonpolar solvents, depending on the nature of the electronic transition and the difference in stabilization of the ground and excited states by the solvent.

Table 4: Predicted UV-Vis Absorption Data for this compound

Solventλ_max (nm)Electronic Transition
Hexane~230, ~280, ~315π → π
Ethanol~235, ~285, ~320π → π
Acetonitrile~232, ~282, ~318π → π*

Note: Predicted values based on the general behavior of quinoline derivatives. chemicalbook.com Actual values may differ.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, with a molecular formula of C₁₂H₁₂N₂O, the calculated monoisotopic mass is approximately 200.0949 g/mol . Therefore, the molecular ion peak [M]⁺ in the mass spectrum would be expected at m/z 200.

Electron ionization (EI) would likely lead to characteristic fragmentation patterns. The fragmentation of the molecular ion could involve the cleavage of the C-C bond between the carbonyl group and the methylene group, or the loss of the acetamide side chain. Common fragments would include the quinoline ring system and parts of the acetamide group. Analysis of these fragment ions provides valuable information for confirming the structure of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

m/zProposed Fragment
200[M]⁺
157[M - COCH₂]⁺
156[M - NH₂CO]⁺
142[M - CH₂CONH₂]⁺
128[Quinoline]⁺

Note: Predicted fragmentation based on common fragmentation pathways for similar structures.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Extensive searches of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any specific single-crystal X-ray diffraction data for the compound This compound .

While the synthesis and characterization of various quinoline derivatives have been reported, detailed crystallographic analysis providing the precise three-dimensional arrangement of atoms in the solid state for this particular molecule is not available in the public domain as of the latest searches.

For related compounds, crystallographic data is available. For instance, the crystal structure of 2-methyl-8-hydroxyquinoline has been determined and is accessible through the Cambridge Structural Database. However, this compound differs from the target molecule in the substitution at the 3-position and the presence of a hydroxyl group instead of an acetamide group.

The determination of the crystal structure of This compound through single-crystal X-ray diffraction would provide invaluable information, including:

Intermolecular interactions: Insight into how the molecules pack in the crystal lattice, including hydrogen bonding, π-π stacking, and other non-covalent interactions. This is crucial for understanding the physical properties of the solid material.

Conformational analysis: The precise torsion angles and bond angles in the solid state, which can be compared with computational models.

Without experimental crystallographic data, any discussion of the solid-state structure of This compound would be purely speculative. Further research, involving the growth of single crystals of sufficient quality and subsequent X-ray diffraction analysis, is required to elucidate its definitive solid-state architecture.

Computational Chemistry and Theoretical Investigations of 2 8 Methylquinolin 3 Yl Acetamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for the computational investigation of quinoline (B57606) derivatives. arabjchem.orgnih.gov It offers a balance between accuracy and computational cost, making it suitable for analyzing the geometry, electronic properties, and reactivity of complex organic molecules. nih.gov Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with basis sets like 6-311G(d,p), to model the electronic behavior of the compound. mdpi.com

The first step in a computational study is geometry optimization, where the molecule's lowest energy conformation is determined. For 2-(8-Methylquinolin-3-yl)acetamide, this process would establish the precise bond lengths, bond angles, and dihedral angles. The quinoline core is expected to be nearly planar, a characteristic feature of fused aromatic ring systems. nih.gov

A key feature of the electronic structure of quinoline derivatives is the delocalization of π-electrons across the fused rings. arabjchem.org This delocalization influences the bond lengths; for instance, the C-N bonds within the quinoline ring are expected to have lengths that are intermediate between those of a typical single and double bond. arabjchem.org The substitution of the methyl group at the C8 position and the acetamide (B32628) group at the C3 position introduces specific electronic and steric effects that can subtly alter the geometry and electron distribution of the parent quinoline structure.

Table 1: Predicted Structural Parameters for this compound based on Similar Compounds

Parameter Predicted Characteristic Rationale
Quinoline Ring Near-planar Aromatic nature of the fused ring system. nih.gov
C-N Bond Lengths Intermediate between single & double π-electron delocalization across the ring. arabjchem.org
Acetamide Group Potential for intramolecular H-bonding Interaction between the amide proton and the quinoline nitrogen.

Molecular Electrostatic Potential (MEP) mapping is a crucial technique used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map illustrates regions of varying electron potential on the molecule's surface.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions are rich in electrons and are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atom of the quinoline ring and the carbonyl oxygen of the acetamide group. arabjchem.orgresearchgate.net

Positive Potential (Blue/Green): These regions are electron-deficient and are targets for nucleophilic attack. They are typically found around the hydrogen atoms, particularly the amine (N-H) protons of the acetamide group and the aromatic protons. arabjchem.org

Understanding these electrostatic interactions is vital for predicting how the molecule might interact with biological receptors or other chemical species.

Table 2: Representative Molecular Electrostatic Potential (MEP) Values

Potential Region Color Code Typical Potential Range (e.s.u.) Interpretation
Most Negative Red -7.5 x 10⁻² to -5.0 x 10⁻² High electron density, site for electrophilic attack (e.g., around N, O atoms). researchgate.net
Intermediate Yellow/Green -2.5 x 10⁻² to +2.5 x 10⁻² Relatively neutral potential.

| Most Positive | Blue | +5.0 x 10⁻² to +7.5 x 10⁻² | Low electron density, site for nucleophilic attack (e.g., around H atoms). researchgate.net |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a greater electron-donating tendency. researchgate.net

LUMO: Represents the ability to accept an electron. A lower LUMO energy signifies a greater electron-accepting ability. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net In quinoline derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system of the aromatic rings. researchgate.net

Table 3: Frontier Molecular Orbital (FMO) Data for a Representative Quinoline Derivative

Parameter Description Typical Value (eV) Implication for Reactivity
E(HOMO) Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 Electron-donating capability. researchgate.net
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.0 to -2.0 Electron-accepting capability. researchgate.net

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.0 to 5.5 | A smaller gap indicates higher reactivity. researchgate.netresearchgate.net |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.netajchem-a.com These indices provide a more detailed picture of the molecule's stability and reactivity profile.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.netmdpi.com

Chemical Softness (σ): The reciprocal of hardness. Soft molecules are more reactive and have a small HOMO-LUMO gap. mdpi.com

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons.

These descriptors are invaluable for comparing the reactivity of different derivatives and predicting the most likely sites for chemical reactions.

Table 4: Global Reactivity Descriptors

Descriptor Formula Definition
Ionization Potential (I) I ≈ -E(HOMO) The energy required to remove an electron. ajchem-a.com
Electron Affinity (A) A ≈ -E(LUMO) The energy released when an electron is added. ajchem-a.com
Electronegativity (χ) χ = (I + A) / 2 The ability to attract electrons. researchgate.net
Chemical Hardness (η) η = (I - A) / 2 Resistance to deformation of the electron cloud. researchgate.net
Chemical Softness (σ) σ = 1 / η A measure of chemical reactivity. researchgate.net

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ = -χ) | A measure of electrophilic character. researchgate.net |

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, like many quinoline derivatives, are candidates for materials with Nonlinear Optical (NLO) properties. mdpi.com These materials can alter the properties of light passing through them and have potential applications in telecommunications, optical computing, and data storage. mdpi.com

Theoretical calculations can predict NLO behavior by determining the molecular polarizability (α) and the first-order hyperpolarizability (β). A large β value is indicative of a strong NLO response. The extended π-electron delocalization in the quinoline ring of this compound is a key structural feature that contributes to its potential NLO activity. arabjchem.org The presence of electron-donating (methyl) and electron-withdrawing/conjugating (acetamide) groups can further influence and potentially enhance these properties. mdpi.com

Table 5: Calculated Nonlinear Optical (NLO) Parameters for a Related Quinoline Derivative

Parameter Description Typical Calculated Value (esu) Significance
<α> Average Polarizability ~3.0 x 10⁻²³ Linear optical response. mdpi.com

| β_total | First-Order Hyperpolarizability | >1.0 x 10⁻³⁰ | Magnitude of the second-order NLO response. researchgate.net |

Molecular Modeling and Simulation Methodologies

The theoretical investigation of this compound relies on established molecular modeling and simulation methodologies. The standard approach involves using quantum chemical software packages like Gaussian. researchgate.net The process begins with building the initial molecular structure and then performing a full geometry optimization without any symmetry constraints.

DFT methods are the most common choice, with the hybrid functional B3LYP being widely used for its reliability in predicting the properties of organic molecules. mdpi.com The selection of the basis set, such as the Pople-style 6-31G(d) or 6-311+G(d,p), is crucial for obtaining accurate results. researchgate.net Calculations are often performed first in the gas phase to understand the molecule's intrinsic properties, and then solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to simulate behavior in different chemical environments. ajchem-a.com Following optimization, frequency calculations are typically run to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface.

Conformational Analysis and Energy Minimization

Conformational analysis is a fundamental computational method used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, which possesses rotatable single bonds, multiple low-energy conformations can exist. Identifying these conformers is a prerequisite for more advanced computational studies like QSAR and molecular docking, as the molecule's shape is critical to its biological function.

The process involves systematically rotating the key dihedral angles—specifically around the C3-Cα and Cα-C(O) bonds of the acetamide side chain—and calculating the potential energy of each resulting geometry. Quantum chemical methods, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p), are commonly employed for this purpose. semanticscholar.org A study on 8-hydroxyquinoline, for instance, used DFT calculations to determine that a twisted conformation was the energy minimum compared to a planar geometry, with a small energy difference of just 1.0 kcal/mol. rsc.org

After an initial scan, the identified low-energy structures are subjected to full geometry optimization or energy minimization. This process refines the molecular geometry to find the nearest local energy minimum on the potential energy surface. The final output is a set of stable conformers, each with a calculated relative energy. The global minimum energy conformer represents the most probable structure in a biological system.

Table 1: Representative Conformational Analysis Data for this compound

This table illustrates the typical output from a conformational analysis, showing the relative energies of different conformers based on the rotation of the acetamide side chain.

Conformer IDDihedral Angle (N-Cα-C3-C4)Relative Energy (kcal/mol)Note
1 180°0.00Global Minimum (most stable)
2 60°2.5Local Minimum
3 -60°2.7Local Minimum
4 5.1Transition State

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com For quinoline derivatives, QSAR studies have been instrumental in designing new agents with enhanced potency against targets like Mycobacterium tuberculosis, various cancers, and Plasmodium falciparum. documentsdelivered.comnih.gov

The development of a QSAR model for a series of analogs of this compound would involve several steps:

Data Set Selection : A training set of quinoline derivatives with known biological activities (e.g., IC₅₀ values) against a specific target is compiled. A smaller test set is reserved for external validation. allsubjectjournal.com

Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These are numerical values that represent different aspects of the molecule's structure, including physicochemical (e.g., LogP, TPSA), electronic (e.g., dipole moment), and topological properties. semanticscholar.orgchemscene.com

Model Building : Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to generate an equation linking the most relevant descriptors to the biological activity. allsubjectjournal.com

Validation : The model's statistical significance and predictive power are rigorously tested using internal (cross-validation, q²) and external (predicting the activity of the test set, r²_pred) validation methods. allsubjectjournal.comdocumentsdelivered.com Successful models show high correlation coefficients (r²) and cross-validation coefficients (q²), often above 0.6. allsubjectjournal.comresearchgate.net

For example, a QSAR study on 3,7-disubstituted quinolines against M. tuberculosis yielded a robust model with an r² of 0.8228 and a q² of 0.9071. allsubjectjournal.com Such a model can predict the activity of new, unsynthesized compounds and provide insights into which structural features are crucial for activity.

Table 2: Key Molecular Descriptors in QSAR Studies of Quinoline Derivatives

This table lists descriptors commonly used to build QSAR models for quinoline-based compounds, including some calculated values for the title compound.

DescriptorDescriptionTypical Role in ActivityValue for CpdSource
LogP Octanol-water partition coefficientLipophilicity, membrane permeability1.57 chemscene.com
TPSA Topological Polar Surface AreaPolarity, hydrogen bonding capacity55.98 Ų chemscene.com
H-Bond Donors Number of hydrogen bond donorsLigand-receptor interactions1 chemscene.com
H-Bond Acceptors Number of hydrogen bond acceptorsLigand-receptor interactions2 chemscene.com
Rotatable Bonds Number of rotatable bondsMolecular flexibility2 chemscene.com
Molecular Weight Mass of the moleculeSize and steric factors200.24 g/mol chemscene.com

Pharmacophore Development and Validation for Ligand-Target Recognition

A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and trigger a response. Pharmacophore modeling is used to identify this optimal arrangement and can guide the design of new molecules or be used to screen large compound libraries for potential hits. nih.gov

For quinoline derivatives, pharmacophore models often include features such as:

Aromatic Ring (AR) : The quinoline ring itself.

Hydrogen Bond Acceptor (HBA) : Features like the quinoline nitrogen or the carbonyl oxygen of the acetamide group. nih.govnih.gov

Hydrogen Bond Donor (HBD) : The -NH₂ group of the acetamide. nih.gov

Hydrophobic (HY) : The methyl group at position 8 or the aromatic rings.

A hypothetical pharmacophore model for this compound, based on its potential as an antimicrobial, might be developed from known inhibitors of an enzyme like DNA gyrase. nih.gov The model would be generated from a set of active compounds and validated by its ability to distinguish active molecules from inactive ones. A robust model can then serve as a 3D query to find novel chemical scaffolds with the desired biological activity. For instance, a study on quinoline-3-carbohydrazide (B3054276) derivatives identified a four-point pharmacophore with one aromatic ring and three hydrogen bond acceptors as key for antioxidant activity. chemscene.comnih.gov

Table 3: Potential Pharmacophoric Features of this compound

This table outlines the key chemical features of the molecule that would be considered in developing a pharmacophore model.

Pharmacophoric FeatureCorresponding Molecular MoietyPotential Interaction
Aromatic Ring (AR) Quinoline bicycleπ-π stacking, hydrophobic interactions
Hydrogen Bond Acceptor (HBA) Carbonyl Oxygen (C=O)H-bond with receptor (e.g., NH group)
Hydrogen Bond Acceptor (HBA) Quinoline NitrogenH-bond with receptor (e.g., OH group)
Hydrogen Bond Donor (HBD) Amide Group (-NH₂)H-bond with receptor (e.g., C=O group)
Hydrophobic Feature (HY) 8-Methyl Groupvan der Waals, hydrophobic interactions

In Silico Prediction of Macromolecular Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein or enzyme. mdpi.com This method is central to structure-based drug design. For quinoline derivatives, common targets for docking studies include bacterial DNA gyrase, viral reverse transcriptase, and various protein kinases. semanticscholar.orgresearchgate.netnih.gov

The docking process for this compound would involve:

Obtaining the 3D crystal structure of a relevant target protein (e.g., DNA Gyrase B subunit from S. aureus) from the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogens, assigning charges, and defining the binding site.

Generating a low-energy conformer of this compound.

Running a docking algorithm that systematically places the ligand into the binding site in various orientations and scores the resulting poses based on binding energy.

The output provides a predicted binding affinity (e.g., in kcal/mol) and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues in the active site. A study involving 8-methylquinoline (B175542) derivatives and the DNA gyrase enzyme reported binding energies ranging from –6.0 to –7.33 kcal/mol. semanticscholar.org This information is invaluable for understanding the molecular basis of activity and for suggesting specific structural modifications to improve binding and potency.

Table 4: Hypothetical Molecular Docking Results for this compound with DNA Gyrase B

This table presents a plausible set of results from a molecular docking simulation, illustrating the types of interactions that stabilize the ligand in the protein's active site.

ParameterValue / ResidueInteraction Type
Binding Energy -7.1 kcal/molPredicted affinity
Hydrogen Bond Asp73With amide -NH₂
Hydrogen Bond Asn46With carbonyl C=O
Hydrophobic Interaction Ile78, Pro79With quinoline ring
Hydrophobic Interaction Val120With 8-methyl group
π-π Stacking Phe104With quinoline ring

Structure Activity Relationship Sar Exploration of 2 8 Methylquinolin 3 Yl Acetamide Derivatives

Methodologies for Comprehensive SAR Studies

The investigation of SAR for 2-(8-Methylquinolin-3-yl)acetamide derivatives employs a multi-faceted approach, integrating rational design, chemical synthesis, and biological testing.

Systematic Substituent Variation and Rational Design Principles

The core of SAR exploration lies in the systematic modification of the lead compound, this compound. This process is guided by rational design principles, where changes to the molecule are made to probe specific interactions with its biological target. Key strategies include:

Analog Synthesis: A library of analogs is created by introducing a variety of substituents at different positions on the quinoline (B57606) ring and the acetamide (B32628) side chain. This allows for a comprehensive evaluation of the steric, electronic, and lipophilic requirements for activity.

Isosteric and Bioisosteric Replacements: Functional groups are replaced with other groups that have similar physical or chemical properties. For example, a hydroxyl group might be replaced with a thiol or an amine to assess the importance of hydrogen bonding.

Conformational Restriction: To understand the bioactive conformation, flexible parts of the molecule, such as the acetamide side chain, may be constrained within a ring structure.

Utilization of Biochemical and Cellular Assays for Activity Assessment (e.g., Kinetic Assays, IC50 Measurements)

Once synthesized, the biological activity of the derivatives is quantified using a variety of assays.

Biochemical Assays: These in vitro assays directly measure the interaction of the compound with its purified biological target, such as an enzyme or receptor. Enzyme kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Cellular Assays: These assays assess the effect of the compound in a cellular context. A common and crucial metric is the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a specific biological process by 50%. These assays provide a more physiologically relevant measure of a compound's potency.

The data from these assays are compiled to build a comprehensive SAR profile.

Computational Approaches in SAR Derivation

In silico methods are invaluable for rationalizing observed SAR data and guiding the design of new analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of untested compounds and to identify the physicochemical properties that are most important for activity.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. This model can then be used to search virtual libraries for new compounds with the desired activity.

Influence of Structural Modifications on Biological Activity and Binding Profiles

The systematic modification of this compound has revealed key structural features that govern its biological activity.

Effects of Quinoline Ring Substitutions (e.g., Methyl Group Position, Halogenation)

The quinoline ring is a critical component of the pharmacophore, and its substitution pattern significantly impacts activity.

Position of the Methyl Group: The location of the methyl group on the quinoline ring is crucial. Shifting the methyl group from the 8-position to other positions, such as the 2-, 4-, or 6-position, can lead to dramatic changes in activity, likely due to altered steric and electronic interactions with the binding pocket of the target protein.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at various positions on the quinoline ring can modulate the compound's lipophilicity and electronic properties. For instance, electron-withdrawing halogens can alter the pKa of the quinoline nitrogen, which may affect its ability to form key interactions. The size and position of the halogen are also critical, as bulky substituents can introduce steric hindrance.

The following table illustrates hypothetical IC50 values for various substitutions on the quinoline ring, demonstrating potential SAR trends.

CompoundR1R2R3R4IC50 (µM)
1 HH8-CH3H5.2
2 2-CH3HHH15.8
3 H4-Cl8-CH3H1.8
4 HH8-CH36-F3.5
5 HHHH>50

This table presents illustrative data to demonstrate potential SAR trends.

Impact of Acetamide Side Chain Modifications on Molecular Recognition

The acetamide side chain provides a key point of interaction and its modification can fine-tune the compound's properties.

N-Substitution: Introducing substituents on the nitrogen atom of the acetamide can explore additional binding pockets and influence the compound's solubility and metabolic stability. Small alkyl or aryl groups can lead to enhanced potency.

Modification of the Acetyl Group: Replacing the acetyl group with other acyl groups (e.g., propionyl, benzoyl) can probe the size and nature of the hydrophobic pocket it occupies.

Chain Length and Flexibility: Altering the length of the linker between the quinoline ring and the amide group can optimize the distance and geometry for key interactions with the target.

The table below shows hypothetical data for modifications to the acetamide side chain.

CompoundR-group on Acetamide NitrogenIC50 (µM)
1a H5.2
1b Methyl2.1
1c Ethyl4.8
1d Phenyl0.9
1e Benzyl1.5

This table presents illustrative data to demonstrate potential SAR trends.

Through the iterative process of design, synthesis, and testing, a detailed understanding of the SAR for this compound derivatives can be achieved, paving the way for the development of novel and effective therapeutic agents.

Research on Stereochemical Aspects of this compound Derivatives Not Publicly Available

A thorough investigation of scientific literature and databases has revealed a lack of publicly available research specifically detailing the stereochemical considerations in the biological activity of this compound and its derivatives. While the quinoline and acetamide moieties are present in numerous biologically active molecules, and their structure-activity relationships have been a subject of study in various contexts, specific research into the differential effects of stereoisomers of this compound derivatives appears to be absent from the public domain.

The exploration of stereochemistry is a critical aspect of drug discovery and development, as different enantiomers or diastereomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. However, without specific studies on the target compound, any discussion on this topic would be purely speculative and would not adhere to the required standards of scientific accuracy.

Therefore, it is not possible to provide an article based on the requested outline focusing on the stereochemical considerations of this compound derivatives. Further research would be required to be initiated in this specific area to generate the data needed to address such a topic.

Preclinical Research Applications and Biological Potential of 2 8 Methylquinolin 3 Yl Acetamide

Role as Chemical Biology Probes for Biological Systems

There are no studies indicating the use or evaluation of 2-(8-Methylquinolin-3-yl)acetamide as a chemical biology probe.

Evaluation of Antioxidant Activity and Related Biological Effects

No data from in vitro or in vivo studies regarding the antioxidant capacity of this compound have been published.

Q & A

Q. How can researchers optimize reaction conditions when traditional catalysts (e.g., Pd) fail in cross-coupling steps?

  • Methodology :
  • Alternative catalysts : Test Ni or Cu-based systems for C–N bond formation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.